molecular formula C19H15Cl2N3OS B10915422 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazide

Cat. No.: B10915422
M. Wt: 404.3 g/mol
InChI Key: YMTZKUKXOBWCBC-LSHDLFTRSA-N
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Description

N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-METHYL-2-QUINOLYL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-METHYL-2-QUINOLYL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be catalyzed by acids or bases to increase the yield and reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-METHYL-2-QUINOLYL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-METHYL-2-QUINOLYL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL]ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-[(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL]ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL]ACETOHYDRAZIDE

Uniqueness

What sets N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(4-METHYL-2-QUINOLYL)SULFANYL]ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the dichlorophenyl and quinolyl groups enhances its potential for diverse applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H15Cl2N3OS

Molecular Weight

404.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(4-methylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H15Cl2N3OS/c1-12-8-19(23-17-5-3-2-4-15(12)17)26-11-18(25)24-22-10-13-6-7-14(20)9-16(13)21/h2-10H,11H2,1H3,(H,24,25)/b22-10+

InChI Key

YMTZKUKXOBWCBC-LSHDLFTRSA-N

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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